6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
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Overview
Description
6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of the chloro and dimethoxyphenyl groups in the structure enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the condensation of 2-aminopyridine with an α-bromoketone or α-chloroketone, followed by functionalization steps to introduce the chloro and dimethoxyphenyl groups .
For example, the reaction might proceed as follows:
Condensation Reaction: 2-aminopyridine reacts with 3,4-dimethoxybenzaldehyde in the presence of a base to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of a chlorinating agent such as phosphorus oxychloride (POCl₃) to form the imidazo[1,2-a]pyridine core.
Functionalization: Introduction of the chloro group at the 6-position can be achieved through electrophilic substitution using chlorinating agents like N-chlorosuccinimide (NCS).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Solvent selection and reaction conditions are optimized to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: 6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction: 6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-methanol.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde
- 6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
- 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Uniqueness
6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is unique due to the presence of both chloro and dimethoxyphenyl groups, which confer distinct chemical reactivity and biological activity. These functional groups enhance its potential as a versatile scaffold in medicinal chemistry, allowing for the development of a wide range of derivatives with tailored properties.
Properties
IUPAC Name |
6-chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c1-21-13-5-3-10(7-14(13)22-2)16-12(9-20)19-8-11(17)4-6-15(19)18-16/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYVKPSSACOHTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)C=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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